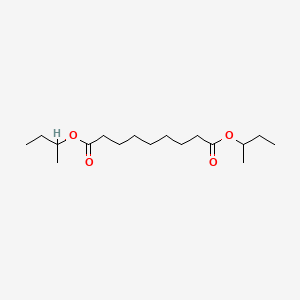

Di(sec-butyl) azelaate

CAS No.: 57983-36-5

Cat. No.: VC3876076

Molecular Formula: C17H32O4

Molecular Weight: 300.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57983-36-5 |

|---|---|

| Molecular Formula | C17H32O4 |

| Molecular Weight | 300.4 g/mol |

| IUPAC Name | dibutan-2-yl nonanedioate |

| Standard InChI | InChI=1S/C17H32O4/c1-5-14(3)20-16(18)12-10-8-7-9-11-13-17(19)21-15(4)6-2/h14-15H,5-13H2,1-4H3 |

| Standard InChI Key | NWUGLCZYPSNPCE-UHFFFAOYSA-N |

| SMILES | CCC(C)OC(=O)CCCCCCCC(=O)OC(C)CC |

| Canonical SMILES | CCC(C)OC(=O)CCCCCCCC(=O)OC(C)CC |

Introduction

Chemical Identity and Structural Characteristics

Di(sec-butyl) azelaate (systematic name: bis(2-butyl) azelaate) is hypothesized to adopt the molecular formula , derived from the esterification of azelaic acid () with two equivalents of sec-butanol (). The compound’s structure features two sec-butyl groups attached to the terminal carboxyl groups of azelaic acid, conferring distinct steric and electronic properties compared to linear alkyl esters like di(2-ethylhexyl) azelaate .

Physicochemical Properties

Based on analogous azelaate esters , Di(sec-butyl) azelaate is expected to exhibit the following properties:

The sec-butyl groups likely enhance the compound’s thermal stability while reducing crystallinity compared to straight-chain analogs, a hypothesis supported by the behavior of sec-butylphenol derivatives .

Synthesis and Manufacturing Pathways

The production of Di(sec-butyl) azelaate would theoretically follow esterification protocols common to azelaic acid derivatives. A proposed synthesis route involves:

-

Acid-Catalyzed Esterification:

Azelaic acid reacts with sec-butanol in the presence of a sulfuric acid or p-toluenesulfonic acid catalyst under reflux:This method mirrors the production of di(2-ethylhexyl) azelaate, where reaction temperatures of 120–150°C and catalyst loads of 0.5–2% are typical .

-

Microwave-Assisted Synthesis:

Building on innovations in disulfide synthesis , microwave irradiation could accelerate reaction kinetics, reducing process times from hours to minutes. Phase-transfer catalysts like tetrabutylammonium bromide (0.05–5% by mass) might further enhance efficiency .

Future Research Directions

-

Synthetic Optimization:

Exploring microwave-assisted and continuous-flow reactors could improve yield and purity, as demonstrated in disulfide synthesis . -

Structure-Property Relationships:

Comparative studies with di(2-ethylhexyl) azelaate and di-n-butyl azelaate would clarify the impact of branching on plasticizer performance. -

Commercial Scalability:

Cost-benefit analyses of sec-butanol sourcing (cf. 2-ethylhexanol ) will determine industrial viability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume